![molecular formula C8H11BrN2O2 B3056001 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid CAS No. 682757-51-3](/img/structure/B3056001.png)
4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 70951-85-8 . It has a molecular weight of 203.08 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation using bromine can also be used .Molecular Structure Analysis
The IUPAC name of the compound is 4-bromo-1-tert-butyl-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 . The InChI key is KLLXOOSSATXFFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 353.9±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.2±3.0 kJ/mol . The flash point is 167.9±27.9 °C . The index of refraction is 1.578 . The molar refractivity is 57.5±0.5 cm^3 .Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid and its derivatives have been used in novel synthesis routes. For example, a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, highlighting the compound's utility in the creation of new pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012). Another study presented the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the scalability of processes involving this compound (Iminov et al., 2015).
Chemical Structure and Functionalization
- The compound's chemical structure and functionalization have been a subject of interest. For instance, experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with various amines and other agents have been conducted, revealing insights into the chemical behavior and potential applications of the compound in synthesis (Yıldırım & Kandemirli, 2006).
Molecular and Spectral Analysis
- Studies on the molecular and spectral analysis of derivatives of 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid have been carried out. This includes analysis of its structural characteristics and nonlinear optical properties, which can be crucial in understanding its potential applications in various scientific fields (Tamer et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, receptor binding, and modulation of ion channels .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
4-bromo-1-tert-butylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTHTIHMMDDRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189854 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
682757-51-3 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682757-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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